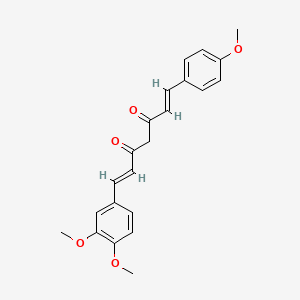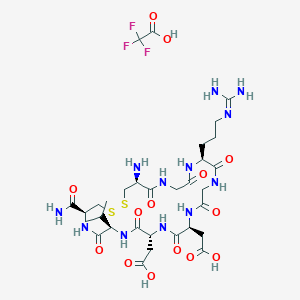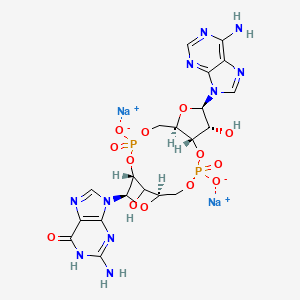
Gly-Arg-Gly-Asp-Ser TFA
Overview
Description
Gly-Arg-Gly-Asp-Ser TFA is a useful research compound. Its molecular formula is C19H31F3N8O11 and its molecular weight is 604.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gly-Arg-Gly-Asp-Ser TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gly-Arg-Gly-Asp-Ser TFA including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell Adhesion and Surface Receptor Interaction :
- Peptides containing the RGD sequence can influence cell attachment, notably by interacting with cell adhesion receptors like integrins. This interaction is pivotal in regulating cell attachment to substrates like fibronectin and vitronectin (Pierschbacher & Ruoslahti, 1987).
- Modification of the RGD sequence can significantly impact its biological activity, highlighting the importance of its precise stereochemistry (Johnson et al., 1993).
Inhibition of Protein Binding to Platelets :
- Gly-Arg-Gly-Asp-Ser TFA has been shown to inhibit the binding of proteins like fibrinogen and von Willebrand factor to platelets, which is a critical step in blood clotting and wound healing processes (Plow et al., 1985).
Surface Immobilization for Cell Adhesion Studies :
- This peptide has been used to modify surfaces to study cell adhesion, providing a model for understanding how cells interact with their extracellular matrix (Massia & Hubbell, 1990).
Cell Recognition and Adhesion in Biological Systems :
- The RGD sequence is a critical component in proteins like fibronectin that interact with cell surfaces, highlighting its role in cell recognition and adhesion processes (Pierschbacher & Ruoslahti, 1984).
Photoreactive Surface Immobilization for Tissue Engineering :
- RGD peptides have been used in photoreactive surface immobilization, aiding in tissue engineering and the creation of cell attachment surfaces with precise control (Sugawara & Matsuda, 1995).
Cell Adhesion in Invertebrate Cells :
- The peptide has shown biological activity in invertebrate cells, suggesting its fundamental role in cell adhesion across different species (Johansson & Söderhäll, 1989).
Role in Osteogenesis Imperfecta :
- Studies have shown that mutations replacing glycine in collagen-like peptides can lead to diseases like osteogenesis imperfecta, highlighting the significance of the RGD sequence in structural proteins (Beck et al., 2000).
Interactions with Gangliosides in Cancer Cells :
- The RGD sequence in melanoma cells interacts with gangliosides, playing a role in cancer cell adhesion and potentially in tumor progression (Cheresh et al., 1987).
Immune Response and Antigenic Properties :
- RGD-containing peptides have been explored for their antigenic properties, suggesting potential applications in immunology and vaccine development (Wang et al., 1986).
Inhibition of Platelet Adhesion :
- Synthetic peptides derived from the RGD sequence have shown effectiveness in inhibiting platelet adhesion, which has implications for blood coagulation and cardiovascular disease management (Haverstick et al., 1985).
properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLSDISMWHMSOI-PUBMXKGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Arg-Gly-Asp-Ser TFA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



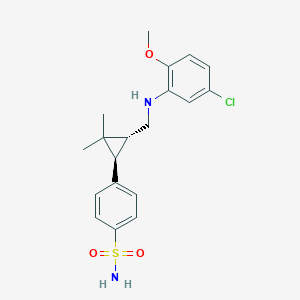
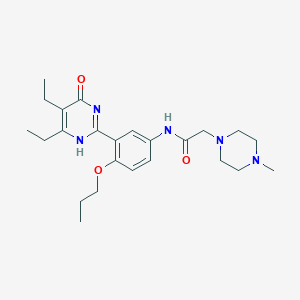
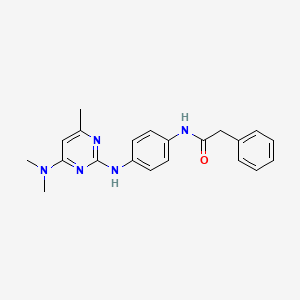

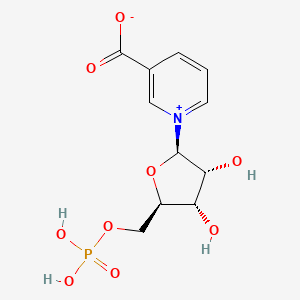
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
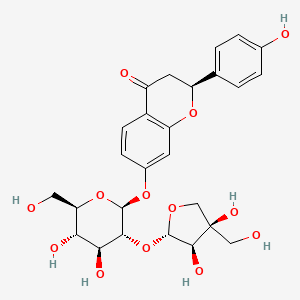
![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)
